4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide
Description
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[4,5-e]pyrimidine family, known for its potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Properties
IUPAC Name |
4-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-12-3-7-14(8-4-12)25-18-15(9-23-25)17(21-10-22-18)24-13-5-1-11(2-6-13)16(20)26/h1-10H,(H2,20,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARFZFBFLHKROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[4,5-e]pyrimidine core. The final step involves the coupling of this core with 4-aminobenzamide under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, making it a potential candidate for cancer therapy.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs. By binding to the active site of CDK2/cyclin A2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. This leads to apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant CDK inhibitory properties.
Uniqueness
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide stands out due to its specific structural features, such as the fluorophenyl group, which enhances its binding affinity and selectivity towards CDKs. This makes it a more potent inhibitor compared to other similar compounds .
Biological Activity
The compound 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide represents a significant advancement in the field of medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and its structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The incorporation of a fluorine atom in the phenyl group enhances the compound's binding affinity and metabolic stability, making it a promising candidate for drug development.
Research indicates that compounds with similar structures exhibit significant biological activity. Notably, derivatives of pyrazolo[4,5-e]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, an essential enzyme for the survival of Mycobacterium tuberculosis. This inhibition is crucial for developing anti-tuberculosis agents .
Anticancer Activity
Several studies have demonstrated the anticancer potential of 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide . For instance:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines, including breast and colorectal cancer. In vitro assays revealed that it induces apoptosis through caspase activation and modulates key signaling pathways involved in cell proliferation .
- Structure-Activity Relationship (SAR) : Modifications to the substituents on the pyrazolo-pyrimidine core can enhance anti-cancer activity while maintaining low toxicity towards normal cells .
Antimycobacterial Activity
The compound has also been investigated for its potential as an anti-mycobacterial agent. Preliminary studies suggest that it effectively inhibits mycobacterial ATP synthase, leading to reduced bacterial viability .
Data Table: Comparison with Similar Compounds
The following table summarizes the biological activities of 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. Pyrazolo[1,5-a]pyrimidines | Contains pyrazole and pyrimidine rings | Inhibitors of mycobacterial ATP synthase |
| 2. Pyrimido[5,4-d]pyrimidines | Similar bicyclic structure | Antidepressant activity |
| 3. Morpholino derivatives | Incorporates morpholine into pyrazole | Potential anticancer properties |
| 4. Fluorinated pyrimidines | Fluorinated aromatic systems | Enhanced bioavailability |
Case Studies
Several case studies highlight the efficacy of 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide :
- In Vitro Efficacy Against Breast Cancer : A study demonstrated that this compound exhibited superior cytotoxicity against MCF-7 and MDA-MB-231 cell lines compared to standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Research indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells through the activation of p53-dependent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
